![molecular formula C10H17NO3Si B14003902 N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
N-[[dimethoxy(methyl)silyl]oxymethyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[dimethoxy(methyl)silyl]oxymethyl]aniline, also known as anilino-methyl-trimethoxysilane, is a versatile organosilicon compound. It is characterized by the presence of a phenyl group attached to a silicon atom through a methylene bridge, which is further connected to three methoxy groups. This compound is widely used in various industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[dimethoxy(methyl)silyl]oxymethyl]aniline typically involves the reaction of aniline with chloromethyltrimethoxysilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using distillation or recrystallization techniques to achieve the desired quality .
化学反应分析
Types of Reactions
N-[[dimethoxy(methyl)silyl]oxymethyl]aniline undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed in the presence of water, leading to the formation of silanols.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles like amines or alcohols in the presence of a suitable catalyst.
Major Products
Hydrolysis: Silanols and methanol.
Condensation: Siloxanes.
Substitution: Substituted silanes with various functional groups.
科学研究应用
N-[[dimethoxy(methyl)silyl]oxymethyl]aniline has numerous applications in scientific research and industry:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and immobilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent bonding properties
作用机制
The mechanism of action of N-[[dimethoxy(methyl)silyl]oxymethyl]aniline primarily involves the hydrolysis and condensation of its methoxy groups. Upon hydrolysis, silanol groups are formed, which can further condense to create siloxane bonds. These reactions facilitate the formation of strong bonds with various substrates, making it an effective coupling agent .
相似化合物的比较
Similar Compounds
(3-Aminopropyl)trimethoxysilane: Similar in structure but with a propyl chain instead of a phenyl group.
(N-Phenylaminomethyl)trimethoxysilane: Another variant with a different substitution pattern on the silicon atom.
Uniqueness
N-[[dimethoxy(methyl)silyl]oxymethyl]aniline is unique due to the presence of the phenyl group, which imparts distinct chemical properties such as increased hydrophobicity and enhanced thermal stability. These properties make it particularly suitable for applications requiring strong and durable bonds .
属性
分子式 |
C10H17NO3Si |
|---|---|
分子量 |
227.33 g/mol |
IUPAC 名称 |
N-[[dimethoxy(methyl)silyl]oxymethyl]aniline |
InChI |
InChI=1S/C10H17NO3Si/c1-12-15(3,13-2)14-9-11-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
InChI 键 |
QGFMQZCGUPDJCN-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](C)(OC)OCNC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


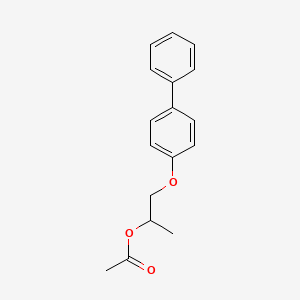
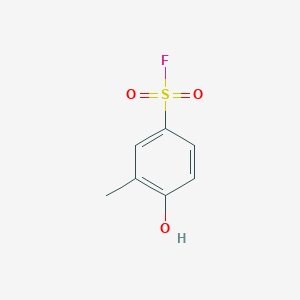
![1-[(1,2,3,4-Tetrahydro-6-quinolinyl)sulfonyl]-decahydro quinoline](/img/structure/B14003836.png)
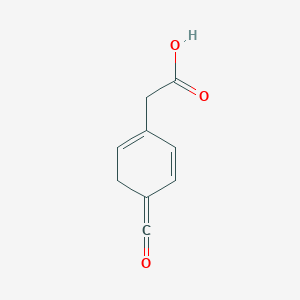

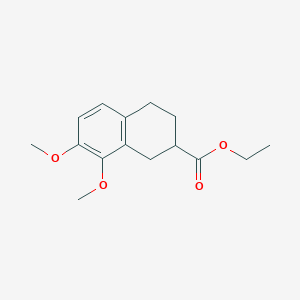
![N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B14003863.png)
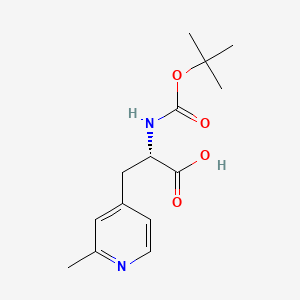
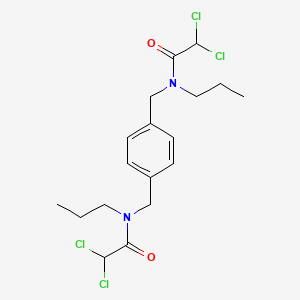
![2-[[5-(Naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14003869.png)
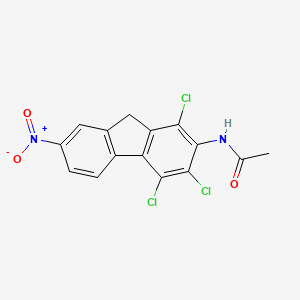
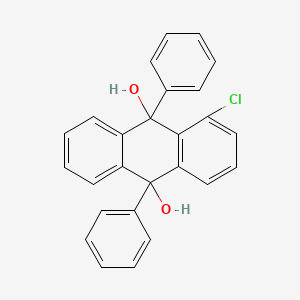
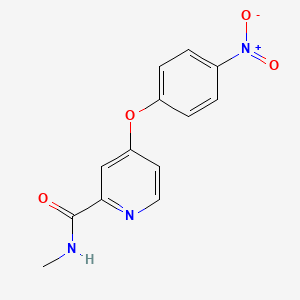
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
